(Z)-4-(dimethylamino)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
This compound is a benzamide derivative, which suggests it could have potential applications in medicinal chemistry. Benzamides are a class of compounds that have been studied for their potential therapeutic effects .
Molecular Structure Analysis
The compound contains a benzo[d]thiazol-2(3H)-ylidene moiety, which is a type of heterocyclic compound. Heterocyclic compounds are often found in a wide range of applications, including pharmaceuticals .Scientific Research Applications
Synthesis and Medicinal Applications
- The synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides and benzene-sulfonamides have been explored, showing potency in in vitro assays comparable to known class III agents, indicating the potential for cardiac arrhythmia treatment (Morgan et al., 1990).
- Efficient microwave-mediated synthesis techniques have been developed for benzothiazole- and benzimidazole-based heterocycles, serving as building blocks for various organic compounds with potential applications in drug development (Darweesh et al., 2016).
Corrosion Inhibition
- Benzothiazole derivatives have been synthesized and evaluated as corrosion inhibitors for carbon steel in acidic solutions, demonstrating significant inhibition efficiency and suggesting applications in industrial corrosion protection (Hu et al., 2016).
Enzyme Inhibition and Molecular Docking
- Schiff bases derived from sulfamethoxazole/sulfisoxazole and substituted salicylaldehyde have been synthesized and shown to inhibit various enzymes, offering insights into enzyme inhibition mechanisms and potential therapeutic applications (Alyar et al., 2019).
- Novel (N,N-dimethylamino)benzamide derivatives based on thiazole and thiazoline have been synthesized and demonstrated anti-inflammatory activity, with potential implications for nonsteroidal anti-inflammatory drug development (Lynch et al., 2006).
Mechanism of Action
Properties
IUPAC Name |
4-(dimethylamino)-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c1-20(2)13-7-5-12(6-8-13)17(22)19-18-21(3)15-10-9-14(26(4,23)24)11-16(15)25-18/h5-11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGAHBSRZUREPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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